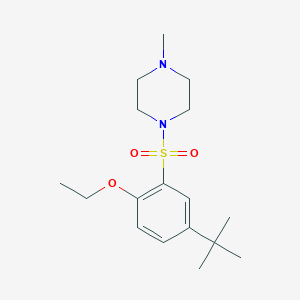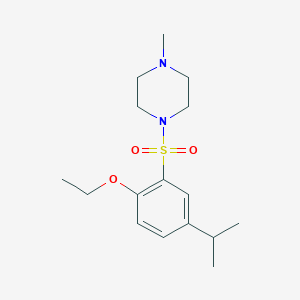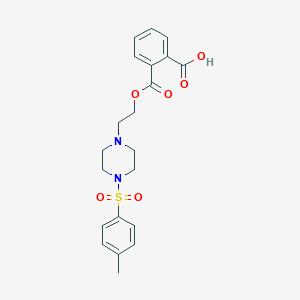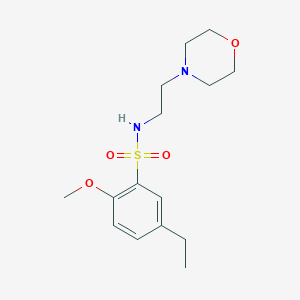
5-Ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the sulfonamide group in its structure suggests potential biological activity, making it a compound of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
A structurally similar compound, “6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine”, has been reported to target the d1 protein of photosystem-ii (ps-ii) inPhalaris minor, a major weed of wheat crop . The D1 protein plays a crucial role in photosynthesis, and its inhibition blocks electron transfer, leading to the cessation of photosynthesis .
Mode of Action
The similar compound mentioned above binds at the qb binding site of the d1 protein of ps-ii, blocking electron transfer in photosynthesis . This leads to the cessation of photosynthesis, which is vital for the survival of the plant .
Biochemical Pathways
The inhibition of the d1 protein of ps-ii by the similar compound disrupts the photosynthetic electron transport chain . This disruption affects the downstream processes dependent on photosynthesis, such as the synthesis of ATP and NADPH, which are essential for various metabolic processes in the plant .
Result of Action
The inhibition of photosynthesis by the similar compound leads to the cessation of vital metabolic processes in the plant, resulting in its death .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2-methoxybenzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The 5-ethyl-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2-(morpholin-4-yl)ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: 5-ethyl-2-hydroxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide.
Reduction: 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide amine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Studied for its potential biological activities.
Uniqueness
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGNRNRHCRWVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
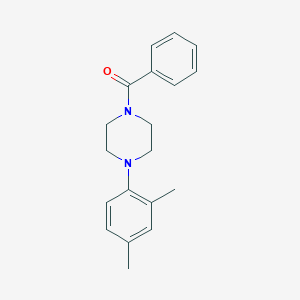
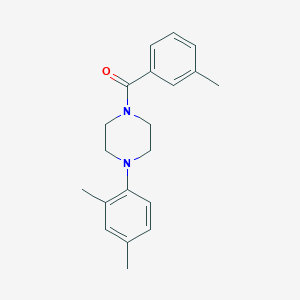
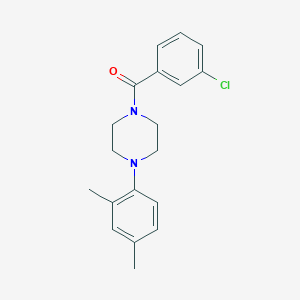
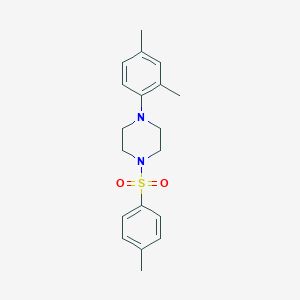
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
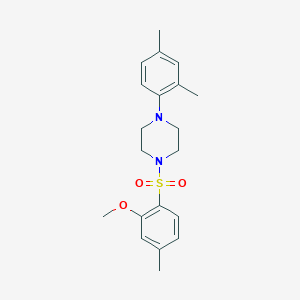
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)


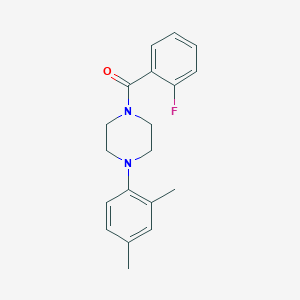
![4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501635.png)
